4-Fluoro-2-methoxy-3-nitroaniline

Vue d'ensemble

Description

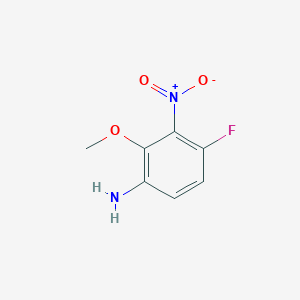

4-Fluoro-2-methoxy-3-nitroaniline is an organic compound with the molecular formula C7H7FN2O3. It is a derivative of aniline, featuring a fluorine atom, a methoxy group, and a nitro group attached to the benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methoxy-3-nitroaniline typically involves the nitration of 4-fluoro-2-methoxyaniline. One common method includes the use of a nitrating mixture, such as potassium nitrate and sulfuric acid, to introduce the nitro group into the aromatic ring . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step processes to achieve high yields and purity. For example, the starting material, 4-fluoro-2-methoxyaniline, can be protected, nitrated, and then deprotected to obtain the final product . These steps are optimized to ensure efficiency and scalability.

Analyse Des Réactions Chimiques

Reduction Reactions

The nitro group (-NO₂) in 4-fluoro-2-methoxy-3-nitroaniline undergoes reduction to form an amino group (-NH₂). This transformation is critical for synthesizing intermediates used in pharmaceuticals and agrochemicals.

Key Methods:

-

Catalytic Hydrogenation :

-

Chemical Reduction :

Table 1: Comparison of Reduction Methods

| Method | Reagents | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | 50°C, 2 atm H₂ | 90 | |

| Sodium Dithionite | Na₂S₂O₄, HCl | 80°C, 1 h | 78 |

Example Reactions:

-

Halogenation :

-

Reagents : Bromine (Br₂) in acetic acid.

-

Conditions : 25–40°C, 2–4 hours.

-

Product : 5-Bromo-4-fluoro-2-methoxy-3-nitroaniline (major).

-

Yield : 65–70%.

-

-

Sulfonation :

Nitration and Functional Group Interconversion

The compound itself is often synthesized via nitration of 4-fluoro-2-methoxyaniline. Key steps include:

Acetylation-Nitration-Hydrolysis Sequence:

Table 2: Nitration Optimization in Flow Reactors

| Step | Reagents | Temperature (°C) | Time (min) | Yield (%) | Source |

|---|---|---|---|---|---|

| Acetylation | Ac₂O | 25 | 133 | 95 | |

| Nitration | HNO₃/H₂SO₄ | 80 | 10 | 93 | |

| Hydrolysis | HCl (10%) | 100 | 240 | 97 |

Applications De Recherche Scientifique

Synthesis of Pharmaceutical Compounds

4-Fluoro-2-methoxy-3-nitroaniline is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. One notable application is its role in the production of Osimertinib , a targeted therapy for non-small cell lung cancer (NSCLC). The compound serves as a key precursor in the synthetic pathway leading to Osimertinib, which has shown significant efficacy against specific mutations in the epidermal growth factor receptor (EGFR) .

Anticancer Agents

The compound is also involved in the synthesis of other anticancer agents, such as Mereletinib , which is being investigated for its potential to treat various cancers. The nitro group in its structure is crucial for biological activity, enhancing the compound's interaction with biological targets .

Continuous Flow Synthesis

Recent advancements have highlighted the use of continuous flow reactors for synthesizing this compound. This method offers several advantages over traditional batch processes, including improved yield and purity due to better control over reaction conditions. For instance, a study demonstrated that using continuous flow technology can enhance yields to over 85% with purities exceeding 99%, significantly reducing production costs and reaction times .

Nitration Processes

The nitration of 4-fluoro-2-methoxy aniline to produce this compound involves careful control of reaction conditions to minimize side reactions and maximize product yield. Various nitrating agents can be employed, with ongoing research aimed at optimizing these processes for industrial applications .

Dyes and Pigments

The unique properties of this compound make it suitable for use in the synthesis of dyes and pigments. Its vibrant color properties can be exploited in textile and polymer industries, where it can serve as a colorant or additive to enhance material properties .

Electronic Materials

Research into the electronic properties of compounds like this compound suggests potential applications in organic electronics. Its ability to form charge-transfer complexes may lead to developments in organic semiconductors and photovoltaic devices .

Mécanisme D'action

The mechanism of action of 4-Fluoro-2-methoxy-3-nitroaniline depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity . The presence of the fluorine, methoxy, and nitro groups can influence its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Fluoro-2-methoxy-5-nitroaniline: Similar in structure but with the nitro group at a different position.

4-Fluoro-2-nitroaniline: Lacks the methoxy group, which affects its chemical properties and reactivity.

Uniqueness

4-Fluoro-2-methoxy-3-nitroaniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The combination of electron-donating and electron-withdrawing groups makes it a versatile compound for various applications in organic synthesis and medicinal chemistry .

Activité Biologique

4-Fluoro-2-methoxy-3-nitroaniline is a chemical compound with notable applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors used in cancer treatment. Understanding its biological activity is crucial for assessing its safety and efficacy in therapeutic contexts.

The compound has the molecular formula and a molecular weight of 186.14 g/mol. It is characterized by a benzene ring substituted with a fluorine atom at the fourth position, a methoxy group at the second position, and a nitro group at the fifth position. Its solubility profile indicates it is sparingly soluble in water but dissolves well in organic solvents like ethanol and acetone, which is significant for its application in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 186.14 g/mol |

| Solubility | Sparingly soluble in water; soluble in organic solvents |

| Toxicity | Harmful if swallowed; causes skin irritation |

This compound serves as a key intermediate in the synthesis of Mereletinib, a selective inhibitor of the BRAFV600E kinase, which is implicated in various cancers. The compound undergoes specific chemical transformations to introduce functional groups essential for the formation of the active pharmaceutical ingredient (API) .

Toxicological Profile

Research indicates that compounds structurally related to this compound can exhibit significant toxicity. For instance, studies on similar nitroanilines have shown potential carcinogenic effects, mutagenicity, and reproductive toxicity .

Case Study: Toxicity Assessment

A study evaluated the subacute toxicity of related compounds through various animal models. The findings highlighted:

- Decreased body weight and altered organ weights (e.g., increased liver weight) at high exposure levels.

- Indications of hemangiosarcoma and other hematological abnormalities associated with prolonged exposure to nitroanilines .

Cytotoxicity Studies

In vitro evaluations have demonstrated that modifications to the aromatic structure significantly influence cytotoxicity against human cancer cell lines. The presence of electron-withdrawing groups like nitro enhances cytotoxic activity, while substitutions at specific positions can either enhance or reduce efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies:

- Electron-withdrawing groups (like nitro) increase potency against cancer cells.

- Positioning of substituents on the aromatic ring critically affects interaction with biological targets.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer Activity | Effective as an intermediate for kinase inhibitors |

| Toxicity | Potential carcinogenic properties noted |

| Cytotoxicity | Varies based on substituent position and type |

Propriétés

IUPAC Name |

4-fluoro-2-methoxy-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-13-7-5(9)3-2-4(8)6(7)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVDABATHQBBKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1[N+](=O)[O-])F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.